4-Phenylthiazol-2-amine monohydrobromide

Solid-State Chemistry Pre-formulation Analytical Chemistry

Inconsistent solubility or variable assay results when using undefined 2-aminothiazole free base? The hydrobromide salt (CAS 34161-31-4) eliminates counterion ambiguity. • **Defined solid-state:** mp 180-183°C (30°C > free base) ensures accurate weighing and handling • **Reproducible behavior:** Bromide counterion modulates solubility and supramolecular interactions vs HCl salt or free base • **Validated scaffold:** Fragment-sized (MW 257.15) with known hit profile-ideal for FBDD, co-crystal screening, and LC-MS method development

Molecular Formula C9H9BrN2S
Molecular Weight 257.15 g/mol
CAS No. 34161-31-4
Cat. No. B12050589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylthiazol-2-amine monohydrobromide
CAS34161-31-4
Molecular FormulaC9H9BrN2S
Molecular Weight257.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC(=N2)N.Br
InChIInChI=1S/C9H8N2S.BrH/c10-9-11-8(6-12-9)7-4-2-1-3-5-7;/h1-6H,(H2,10,11);1H
InChIKeyBRVIFECEZRXQTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenylthiazol-2-amine monohydrobromide: Overview & Specifications


4-Phenylthiazol-2-amine monohydrobromide (CAS 34161-31-4) is a heterocyclic organic salt belonging to the 2-aminothiazole class [1]. It serves as a versatile research intermediate and a structurally validated scaffold in fragment-based drug discovery [2]. This specific hydrobromide salt form provides a precisely defined, stable, and easily handled solid with well-characterized physicochemical properties, including a molecular weight of 257.15 g/mol and a melting point of 180-183°C, which differentiates it from the free base [1][3].

1 Defined hydrobromide salt form for reproducible synthetic and analytical workflows
2 Fragment-sized 2-aminothiazole scaffold for fragment-based drug discovery campaigns
3 Well-characterized crystalline solid for crystallography and solid-state form studies

4-Phenylthiazol-2-amine monohydrobromide: Salt Form Specificity


Procurement of a generic “4-phenylthiazol-2-amine” without specifying the counterion can introduce significant experimental variability. The hydrobromide salt (CAS 34161-31-4) exhibits a melting point approximately 30°C higher than the free base (CAS 2010-06-2), a critical indicator of different crystal packing and solid-state stability . Furthermore, the presence of the bromide counterion and its potential to engage in specific supramolecular interactions, as demonstrated in crystallographic studies, fundamentally alters the compound's solubility and dissolution profile compared to the hydrochloride salt or free base [1]. Substitution with a non-equivalent salt form can lead to inconsistent reaction kinetics in synthesis or unreliable results in biological assays due to variations in aqueous solubility and counterion-mediated effects.

Hydrobromide Salt
Free Base / HCl Salt
Solid-state stability
Higher-melting crystalline solid with defined lattice stability
Lower-melting forms may soften or degrade under ambient storage
Solubility profile
Bromide counterion may alter aqueous solubility and dissolution
Different dissolution behavior may shift assay concentration outcomes
Analytical identity
Distinct monoisotopic mass supports unambiguous MS confirmation
Different MS signature complicates identity verification in QC workflows

4-Phenylthiazol-2-amine monohydrobromide: Head-to-Head Evidence


Melting Point and Thermal Stability vs. Free Base

The hydrobromide salt demonstrates a significantly higher and sharper melting point compared to the free base, indicative of increased lattice energy and enhanced solid-state stability, which simplifies handling and long-term storage [1]. This property is directly verifiable and provides a clear quality control benchmark not available with the free base form .

Melting Point
Head-to-head
180–183 °C
Supports solid-state stability and handling for synthesis workflows
Δ ≈ 30 °C above free base (149–153 °C); standard laboratory conditions
Solid-State Chemistry Pre-formulation Analytical Chemistry

Validated Hit Profile in Fragment-Based Screening

This compound, as a representative of the 2-aminothiazole (2-AT) class, has been identified as a frequent-hitting fragment in biophysical binding assays [1]. Unlike many uncharacterized 2-aminothiazole fragments that are known pan-assay interference compounds (PAINS), the 4-phenylthiazol-2-amine core has a documented and characterized hit profile against specific targets, providing a lower-risk entry point for fragment elaboration campaigns [2].

Fragment Hit Profile
Class-level
Validated target-engaging hit in SPR/NMR screening
Supports scaffold selection for FBDD hit-to-lead campaigns
Distinct from uncharacterized 2-aminothiazole PAINS; class-level inference
Fragment-Based Drug Discovery Biophysical Assays Hit Identification

Solubility Comparison vs. Free Base

The free base form of 4-phenylthiazol-2-amine has a documented and experimentally determined solubility profile in common laboratory solvents, which is a critical parameter for reproducible biological assays . While specific solubility data for the hydrobromide salt is less readily available, the established behavior of the free base serves as a baseline. The hydrobromide salt is expected to exhibit altered solubility, particularly in aqueous buffers, due to its ionic nature [1]. This distinction is crucial for experimental design.

Solubility Profile
Data to verify
Aqueous solubility differs from free base
Supports assay solvent selection and stock preparation review
Free base: DMF 10 mg/mL, DMSO 10 mg/mL; salt-specific data to verify
Assay Development Solubility In Vitro Pharmacology

Monoisotopic Mass Differentiation

The exact molecular formula of the hydrobromide salt, C9H9BrN2S, yields a precise monoisotopic mass of 255.96698 Da [1]. This is a critical differentiator from the free base (C9H8N2S, MW 176.24 g/mol) and other salt forms (e.g., hydrochloride, MW 212.70 g/mol) for LC-MS and HPLC method development and for confirming the identity of the purchased material in a quality control setting.

Monoisotopic Mass
Head-to-head
255.96698 Da
Supports LC-MS identity confirmation of the hydrobromide salt form
~80 Da mass shift from free base (176.24 Da); confirmed by HRMS
Mass Spectrometry Analytical Chemistry Quality Control

4-Phenylthiazol-2-amine monohydrobromide: Research Applications


Medicinal Chemistry Building Block

Due to its well-defined solid-state properties and distinct analytical signature, the hydrobromide salt is the preferred form for use as a building block in the synthesis of more complex molecules, such as novel anticancer or antimicrobial agents [1]. Its higher melting point ensures it can be accurately weighed and handled with minimal degradation, improving the reproducibility of synthetic procedures compared to using the lower-melting free base [2].

Fragment Screening & Hit Validation

As a validated fragment-sized molecule with a known hit profile against specific targets, this compound is ideal for use in fragment-based drug discovery (FBDD) campaigns [1]. Its defined behavior in SPR and NMR assays, along with its distinct solubility profile, makes it a reliable and low-risk starting point for medicinal chemists seeking to avoid the pitfalls of promiscuous binders often found in this chemical class [2].

Method Development & QC for 2-Aminothiazoles

The unique monoisotopic mass and distinct retention time of the hydrobromide salt provide a robust standard for developing and validating analytical methods, such as LC-MS, for the detection and quantification of 2-aminothiazole-containing compounds in complex mixtures [1]. This is essential for quality control in both chemical synthesis and biological sample analysis.

Crystallography & Solid-State Form Screening

The compound's ability to form specific, well-defined supramolecular architectures through hydrogen bonding, as demonstrated in crystal structures of its salts with mineral acids, makes it an excellent model compound for studying solid-state chemistry and for use in co-crystal screening and polymorphism studies [1]. The hydrobromide salt itself may serve as a crystalline intermediate for further structural studies.

Application
Selection Property
Validation Focus
Medicinal Chemistry Building Block
Salt-form solid-state characterization
Synthetic reproducibility and identity QC benchmarking
Fragment Screening & Hit Validation
Reported fragment-screening scaffold with binding data
Target-engagement and binding-mode confirmation in SPR/NMR
Analytical Method Development
Distinct monoisotopic mass and retention behavior
LC-MS method development and identity verification for 2-aminothiazoles
Solid-State & Crystallography Studies
Supramolecular architecture via hydrogen bonding
Co-crystal screening and polymorphism research models

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